molecular formula C19H20ClN3O2S2 B2933649 N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798456-17-3

N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2933649
CAS No.: 1798456-17-3
M. Wt: 421.96
InChI Key: COHYFSBDEKSCOT-UHFFFAOYSA-N
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Description

  • Alkylation reactions are used to introduce the isobutyl group.
  • Common reagents: isobutyl bromide, potassium carbonate (K2CO3).
  • Conditions: Heating under reflux in a polar aprotic solvent like dimethylformamide (DMF).
  • Attachment of the Chlorobenzyl Group

    • The chlorobenzyl group is introduced via nucleophilic substitution.
    • Common reagents: 2-chlorobenzyl chloride, sodium hydride (NaH).
    • Conditions: Stirring at room temperature in a solvent like tetrahydrofuran (THF).
  • Formation of the Acetamide Moiety

    • The final step involves the formation of the acetamide group through amidation.
    • Common reagents: acetic anhydride, ammonia or an amine.
    • Conditions: Mild heating in a solvent like ethanol.
  • Industrial Production Methods

    Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    • Formation of the Thieno[3,2-d]pyrimidinone Core

      • Starting with a suitable thieno[3,2-d]pyrimidine precursor, the core structure is formed through cyclization reactions.
      • Common reagents: sulfur, phosphorus oxychloride (POCl3), and amines.
      • Conditions: Refluxing in an appropriate solvent like dichloromethane or toluene.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-d]pyrimidinone core.
      • Common reagents: hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
      • Major products: sulfoxides and sulfones.
    • Reduction

      • Reduction reactions can target the carbonyl group in the acetamide moiety.
      • Common reagents: lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
      • Major products: corresponding alcohols or amines.
    • Substitution

      • The chlorobenzyl group can participate in nucleophilic substitution reactions.
      • Common reagents: nucleophiles like amines, thiols.
      • Major products: substituted benzyl derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.

      Material Science:

    Biology

      Enzyme Inhibition: The compound could be investigated for its ability to inhibit specific enzymes, given its structural complexity.

      Receptor Binding: Potential use in studying receptor-ligand interactions in cellular signaling pathways.

    Medicine

      Drug Development: The compound’s structure suggests it could serve as a lead compound in the development of new pharmaceuticals, particularly for targeting specific proteins or enzymes.

      Antimicrobial Activity:

    Industry

      Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

      Chemical Manufacturing: Utilization in the synthesis of other complex organic molecules.

    Mechanism of Action

    The mechanism by which N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or binding to specific proteins, thereby modulating biological processes.

    Comparison with Similar Compounds

    Similar Compounds

      N-(2-chlorobenzyl)-2-((3-isopropyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: Similar structure with an isopropyl group instead of an isobutyl group.

      N-(2-chlorobenzyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: Similar structure with a methyl group instead of an isobutyl group.

    Uniqueness

    N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is unique due to the specific combination of functional groups and the presence of the isobutyl group, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in various scientific and industrial applications, making it a compound of significant interest.

    Properties

    IUPAC Name

    N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20ClN3O2S2/c1-12(2)10-23-18(25)17-15(7-8-26-17)22-19(23)27-11-16(24)21-9-13-5-3-4-6-14(13)20/h3-8,12H,9-11H2,1-2H3,(H,21,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    COHYFSBDEKSCOT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20ClN3O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    422.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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